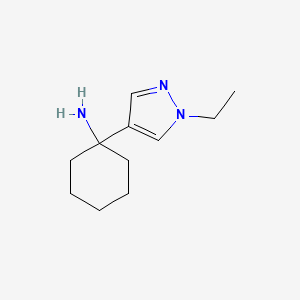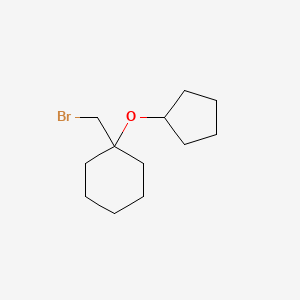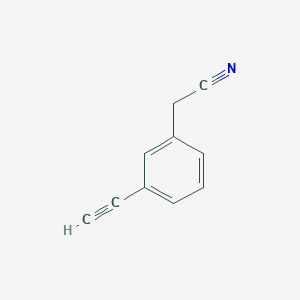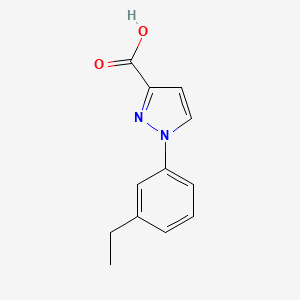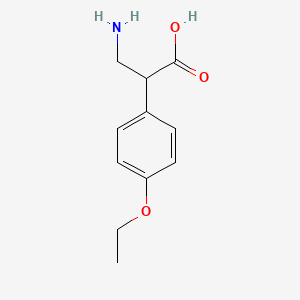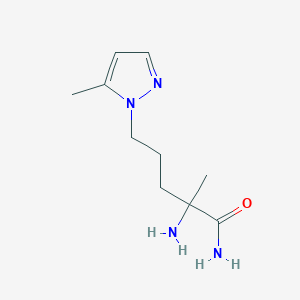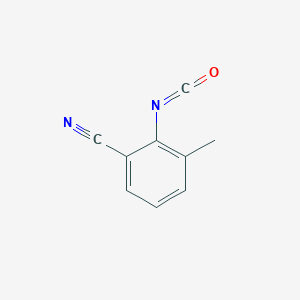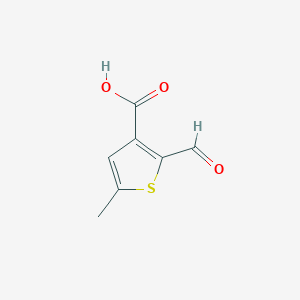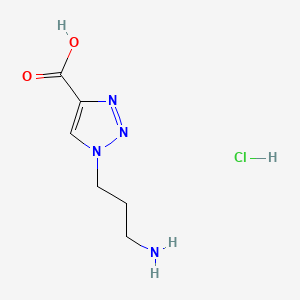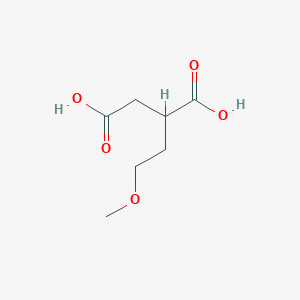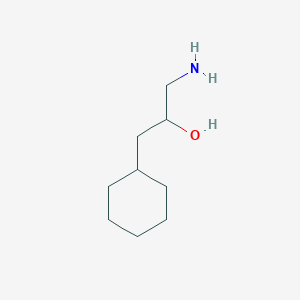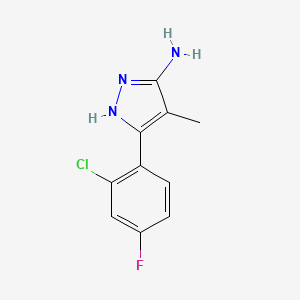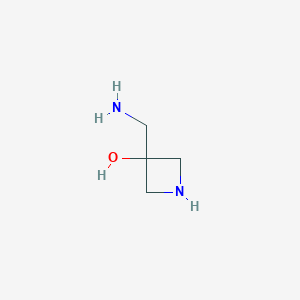
3-(Aminomethyl)-3-azetidinol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(Aminomethyl)azetidin-3-ol is a four-membered heterocyclic compound containing both an amino group and a hydroxyl group. This compound is part of the azetidine family, which is known for its significant ring strain and unique reactivity. Azetidines are important in medicinal chemistry and organic synthesis due to their potential as building blocks for more complex molecules .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(aminomethyl)azetidin-3-ol typically involves the functionalization of azetidine rings. One common method is the aza-Michael addition of NH-heterocycles with methyl 2-(azetidin-3-ylidene)acetates . Another approach involves the reduction of C-3 functionalized azetidin-2-ones using sodium borohydride in isopropanol .
Industrial Production Methods
Industrial production methods for 3-(aminomethyl)azetidin-3-ol are not well-documented in the literature. the scalability of the synthetic routes mentioned above suggests that similar methodologies could be adapted for industrial-scale production.
Análisis De Reacciones Químicas
Types of Reactions
3-(Aminomethyl)azetidin-3-ol undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The amino group can be reduced to form amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amino group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents such as alkyl halides and bases like sodium hydride are commonly used.
Major Products Formed
The major products formed from these reactions include various substituted azetidines, ketones, aldehydes, and amines, depending on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
3-(Aminomethyl)azetidin-3-ol has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibitors and receptor ligands.
Industry: The compound is used in the synthesis of polymers and other materials with unique properties
Mecanismo De Acción
The mechanism of action of 3-(aminomethyl)azetidin-3-ol involves its interaction with various molecular targets. The compound’s ring strain and functional groups allow it to participate in a variety of chemical reactions, making it a versatile intermediate in organic synthesis. The specific pathways and targets depend on the context in which the compound is used .
Comparación Con Compuestos Similares
Similar Compounds
Azetidine: The parent compound of 3-(aminomethyl)azetidin-3-ol, lacking the amino and hydroxyl groups.
Oxetane: A four-membered ring compound with an oxygen atom instead of nitrogen.
Pyrrolidine: A five-membered ring compound with similar reactivity but less ring strain
Uniqueness
3-(Aminomethyl)azetidin-3-ol is unique due to its combination of an amino group and a hydroxyl group on a highly strained four-membered ring. This combination provides unique reactivity and makes it a valuable intermediate in various synthetic applications .
Propiedades
IUPAC Name |
3-(aminomethyl)azetidin-3-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H10N2O/c5-1-4(7)2-6-3-4/h6-7H,1-3,5H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUWKROJQFCRRPG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1)(CN)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H10N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
102.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[(Butan-2-yl)oxy]propan-1-amine](/img/structure/B15325347.png)
